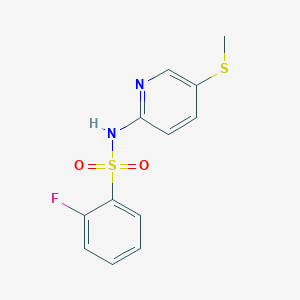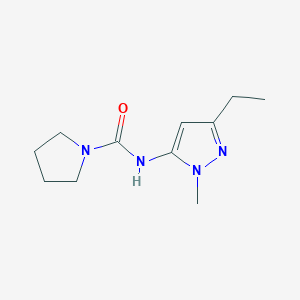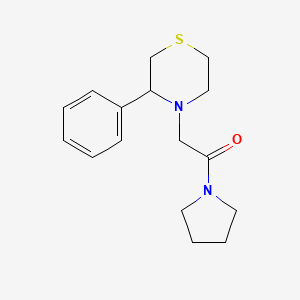![molecular formula C20H23NO3 B7594316 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide, also known as OXA-23, is a broad-spectrum antibiotic that belongs to the carbapenem family. Carbapenems are beta-lactam antibiotics that are used to treat serious infections caused by gram-negative bacteria. OXA-23 is a relatively new carbapenem that has gained attention due to its effectiveness against multidrug-resistant bacteria.
Mecanismo De Acción
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide works by inhibiting the synthesis of the bacterial cell wall. It binds to and inactivates the penicillin-binding proteins (PBPs) that are responsible for cross-linking the peptidoglycan strands in the cell wall. This leads to the disruption of the cell wall and eventual bacterial death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and minimal side effects in animal studies. It has a high affinity for PBPs and a low affinity for human proteins, which minimizes the risk of off-target effects. This compound has also been shown to have a long half-life, which allows for less frequent dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide has several advantages for lab experiments. It has a broad spectrum of activity against gram-negative bacteria, which makes it useful for studying bacterial resistance mechanisms. It also has a low risk of toxicity and minimal side effects in animal studies. However, this compound is not effective against gram-positive bacteria and has limited activity against certain strains of gram-negative bacteria, such as those that produce metallo-beta-lactamases.
Direcciones Futuras
There are several future directions for the study of 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide. One area of research is the development of new carbapenems that are more effective against multidrug-resistant bacteria. Another area of research is the investigation of the mechanism of bacterial resistance to this compound and the development of strategies to overcome this resistance. Additionally, the use of this compound in combination with other antibiotics is an area of research that may lead to more effective treatment options for bacterial infections.
Métodos De Síntesis
The synthesis of 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide involves the reaction of 2-(3-hydroxyphenyl) acetamide with oxan-4-yl(phenyl)methyl bromide in the presence of a base. The reaction takes place in a solvent such as acetonitrile or dimethylformamide, and the product is purified using techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide has been extensively studied for its antibacterial properties. It has shown efficacy against a wide range of gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. This compound has been used in various in vitro and in vivo studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-18-8-4-5-15(13-18)14-19(23)21-20(16-6-2-1-3-7-16)17-9-11-24-12-10-17/h1-8,13,17,20,22H,9-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTBOVKHORECAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CC=C2)NC(=O)CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)


![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)

![Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B7594271.png)

![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)

![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)



![[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7594321.png)